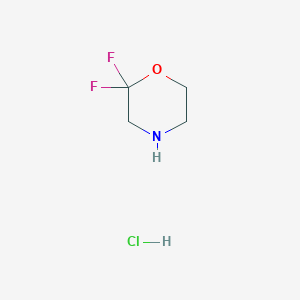

2,2-Difluoromorpholine hydrochloride

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, forms the backbone of a vast array of biologically active molecules. Morpholine (B109124), a saturated heterocycle containing both nitrogen and oxygen, is a well-established pharmacophore found in numerous approved drugs. The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate various properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net

2,2-Difluoromorpholine (B2505799) hydrochloride emerges at the intersection of these two important areas. The presence of the gem-difluoro group at the 2-position of the morpholine ring introduces a significant conformational bias and alters the electronic properties of the molecule compared to its non-fluorinated counterpart. This modification can have profound effects on the biological activity and pharmacokinetic profile of molecules that incorporate this scaffold.

Significance as a Fluorinated Building Block in Organic Synthesis

Fluorinated building blocks are indispensable tools in modern drug discovery and materials science. The incorporation of fluorine can lead to enhanced thermal stability and can fine-tune the physicochemical properties of a molecule with minimal steric impact. achemblock.com The difluoromethylene (CF2) group, in particular, is of growing importance in the life sciences. organic-chemistry.org

2,2-Difluoromorpholine hydrochloride serves as a versatile synthon for introducing the 2,2-difluoromorpholine moiety into a larger molecular framework. Its hydrochloride salt form enhances its stability and handling characteristics, making it a convenient reagent for various chemical transformations. The presence of the secondary amine provides a reactive handle for derivatization, allowing for its incorporation into a wide range of molecular architectures through reactions such as N-alkylation, N-arylation, and amide bond formation.

Chemical Identity and Physicochemical Properties

This compound is a white to off-white solid. Its chemical structure and key identifying information are presented below.

| Identifier | Value |

| IUPAC Name | This compound achemblock.com |

| CAS Number | 1820647-38-8 achemblock.com |

| Molecular Formula | C4H8ClF2NO achemblock.com |

| Molecular Weight | 159.56 g/mol achemblock.com |

| SMILES | C1COCC(F)(F)N1.Cl |

The gem-difluoro group significantly influences the compound's properties. The high electronegativity of the fluorine atoms can lower the pKa of the morpholine nitrogen, making it less basic than unsubstituted morpholine. This modification can be crucial in the design of drug candidates to avoid unwanted interactions with biological targets or to improve oral bioavailability.

Synthesis of this compound

While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, its synthesis can be conceptualized based on established methods for the preparation of gem-difluorinated cyclic amines.

A plausible synthetic route could involve the following key steps:

Preparation of a Precursor: A suitable starting material would be a morpholine derivative with a carbonyl group or a protected diethanolamine derivative that can be cyclized. For instance, starting from diethanolamine, the secondary amine could be protected, followed by oxidation of one of the hydroxyl groups to a ketone.

Gem-Difluorination: The crucial step would be the introduction of the two fluorine atoms. This can be achieved using various fluorinating agents. Deoxofluorination of the ketone precursor using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) is a common strategy for converting carbonyls to gem-difluorides.

Deprotection and Salt Formation: Following the fluorination step, the protecting group on the nitrogen would be removed. The resulting 2,2-difluoromorpholine free base can then be treated with hydrochloric acid to form the stable hydrochloride salt.

Alternative approaches could involve the cyclization of a pre-fluorinated acyclic precursor. For example, a difluorinated amino alcohol derivative could be synthesized and then cyclized to form the morpholine ring.

Applications in Organic Synthesis and Medicinal Chemistry

As a specialized building block, this compound is primarily utilized in the synthesis of more complex molecules for evaluation in drug discovery and agrochemical research.

Role in the Synthesis of Bioactive Molecules

The 2,2-difluoromorpholine moiety can be incorporated into a variety of molecular scaffolds to explore its impact on biological activity. For instance, it can be appended to core structures known to interact with specific enzymes or receptors. The unique stereoelectronic properties of the gem-difluoro group can lead to improved binding affinity, enhanced metabolic stability by blocking sites of oxidation, and optimized pharmacokinetic profiles.

While specific examples of marketed drugs containing the 2,2-difluoromorpholine scaffold are not yet prevalent, its use in discovery pipelines is an active area of research. The structural motif has been incorporated into compounds targeting a range of therapeutic areas.

Incorporation into Agrochemicals

The principles that make fluorinated compounds valuable in medicine also apply to the development of modern agrochemicals. The introduction of fluorine can enhance the efficacy, selectivity, and environmental profile of herbicides, fungicides, and insecticides. nih.govresearchgate.net The 2,2-difluoromorpholine unit can be introduced into pesticide candidates to modulate their properties and improve their performance.

Chemical Reactivity and Transformations

The primary site of reactivity for this compound is the secondary amine. Under basic conditions, the free amine can be liberated and participate in a variety of chemical transformations.

N-Functionalization Reactions

The nitrogen atom of 2,2-difluoromorpholine can readily undergo N-alkylation with alkyl halides, N-arylation with aryl halides or boronic acids (via Buchwald-Hartwig amination), and acylation with acyl chlorides or carboxylic acids to form amides. These reactions allow for the straightforward attachment of the 2,2-difluoromorpholine scaffold to a wide array of molecular fragments.

Role of the 2,2-Difluoromorpholine Moiety in Modulating Biological Activity

The introduction of the 2,2-difluoromorpholine group can influence the biological activity of a molecule in several ways:

Conformational Restriction: The gem-difluoro group can lock the conformation of the morpholine ring, which can be advantageous for optimizing the binding of a molecule to its biological target.

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the position adjacent to the nitrogen less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of a drug candidate.

Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and its distribution within the body.

This compound is a valuable and specialized building block in the field of organic and medicinal chemistry. Its unique combination of a morpholine scaffold and a gem-difluoro group offers chemists a powerful tool to fine-tune the properties of novel molecules. While the full potential of this building block is still being explored, its strategic use in the synthesis of new pharmaceuticals and agrochemicals holds significant promise for the development of improved and more effective chemical entities. The continued investigation into the synthesis and application of this and other fluorinated heterocycles will undoubtedly contribute to advancements in various areas of chemical science.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-difluoromorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2NO.ClH/c5-4(6)3-7-1-2-8-4;/h7H,1-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXFKUYDIWWXLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820647-38-8 | |

| Record name | 2,2-difluoromorpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Difluoromorpholine Hydrochloride

Established Synthetic Routes and Precursors

The synthesis of 2,2-difluoromorpholine (B2505799) derivatives often begins with commercially available starting materials. A common approach involves the fluorination of a suitable morpholine (B109124) precursor. One patented process describes the preparation of 2,2-difluoromorpholine by reacting a 2-aminomorpholine derivative with a fluorinating agent in the presence of a base. This method is noted for its good yield and high purity, as well as its scalability for large-scale production.

Another established route involves the stereoselective fluorination of N-(2-hydroxyethyl)iminodiacetic acid derivatives using reagents like Selectfluor. This approach allows for the controlled introduction of fluorine atoms to produce 2,2-difluoro- and 2-fluoromorpholines. The reaction is typically carried out in a mixture of acetonitrile and water, yielding the desired products with high diastereoselectivity.

| Precursor Type | Fluorinating Agent | Key Features |

| 2-Aminomorpholine derivative | Not specified in abstract | Good yield, high purity, scalable |

| N-(2-hydroxyethyl)iminodiacetic acid derivatives | Selectfluor | Stereoselective, high diastereoselectivity |

| Morpholine derivative | Not specified in abstract | Good yield, high purity, scalable |

Novel Approaches and Methodological Advancements

Recent research has focused on developing more practical and efficient synthetic methods for 2,2-difluoromorpholine and its derivatives. These advancements are often driven by the need for large quantities of these intermediates for the synthesis of pharmaceutical agents.

One notable advancement is the development of a practical synthesis of a difluoromorpholine-containing SGLT2 inhibitor, where the difluoromorpholine derivative is prepared in four steps from commercially available starting materials. This process has been successfully scaled up to produce multi-kilogram quantities of the final product.

The synthesis of gem-difluorinated morpholine-fused 1,2,3-triazoles represents another novel approach. The key step in this synthesis is a copper-catalyzed azide-alkyne cycloaddition (CuAAC) of a gem-difluorinated morpholine-containing azide with various terminal alkynes, resulting in good to excellent yields of the desired products.

Furthermore, new methods for the synthesis of 2,2-difluoromorpholin-3-one derivatives have been described. This involves the reaction of a 2-aminomorpholin-3-one derivative with a fluorinating agent in the presence of a base, providing a versatile route to a range of derivatives.

| Novel Approach | Key Reaction | Significance |

| Synthesis of a difluoromorpholine-containing SGLT2 inhibitor | Coupling of a difluoromorpholine derivative with a C-aryl glucoside | Scalable to multi-kilogram quantities |

| Synthesis of gem-difluorinated morpholine-fused 1,2,3-triazoles | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Access to novel compounds with potential anticancer activity |

| Synthesis of 2,2-difluoromorpholin-3-one derivatives | Fluorination of a 2-aminomorpholin-3-one derivative | Provides a route to a variety of derivatives |

Strategies for Preparation as a Key Intermediate in Complex Molecule Synthesis

2,2-Difluoromorpholine and its derivatives are valuable intermediates in the synthesis of complex, biologically active molecules, particularly SGLT2 inhibitors used in the treatment of diabetes. The development of practical and efficient syntheses of these intermediates is therefore of significant importance.

A key strategy involves the coupling of a difluoromorpholine derivative with a C-aryl glucoside. This reaction is typically carried out using a palladium catalyst and a phosphine ligand to achieve a good yield and high purity of the desired SGLT2 inhibitor. The synthesis of the C-aryl glucoside core itself is a critical step, which can be achieved through methods like the coupling of a C-aryl Grignard reagent with a gluconolactone derivative or through Suzuki-Miyaura coupling.

The development of a concise synthesis of a key intermediate for the SGLT2 inhibitor ertugliflozin highlights the strategic importance of stereoselective reactions. In this synthesis, the key step is the stereoselective reduction of a ketone using a chiral catalyst to obtain the desired product in high yield and high enantiomeric excess. Such strategies are crucial for the efficient and scalable production of complex pharmaceuticals.

The versatility of 2,2-difluoromorpholine as a building block is further demonstrated in its use for the preparation of di-substituted pyrazole derivatives as SGLT inhibitors. This patented process underscores the broad applicability of this intermediate in the synthesis of a diverse range of therapeutic agents.

| Target Molecule Class | Key Synthetic Strategy | Example |

| SGLT2 Inhibitors | Coupling of a difluoromorpholine derivative with a C-aryl glucoside | Ertugliflozin |

| SGLT2 Inhibitors | Stereoselective reduction of a ketone intermediate | Key intermediate for Ertugliflozin |

| SGLT Inhibitors | Use as an intermediate for di-substituted pyrazole derivatives | Patented SGLT inhibitors |

| Anticancer Agents | Copper-catalyzed azide-alkyne cycloaddition | gem-difluorinated morpholine-fused 1,2,3-triazoles |

Reactivity and Reaction Mechanisms of the 2,2 Difluoromorpholine Core

Pathways of Ring Transformations

The morpholine (B109124) ring is generally a stable heterocyclic system. However, under certain conditions, it can undergo ring-opening or other transformation reactions. The presence of the electron-withdrawing fluorine atoms at the C2 position is expected to significantly impact the stability and reactivity of the ring.

Potential pathways for the transformation of the 2,2-difluoromorpholine (B2505799) ring include:

Ring-Opening Reactions: The C-F bonds are strong, but the C2-O and C2-N bonds might be susceptible to cleavage under harsh conditions. The strong inductive effect of the two fluorine atoms would make the C2 carbon electron-deficient and potentially more susceptible to nucleophilic attack, although the fluorine atoms themselves can act as poor leaving groups. Ring-opening could be initiated by strong nucleophiles or under reductive conditions.

Elimination Reactions: If a suitable leaving group is present on the nitrogen or at the C3 position, elimination reactions could lead to the formation of an unsaturated ring or a ring-opened product.

Rearrangement Reactions: Under acidic conditions, protonation of the oxygen or nitrogen atom could initiate rearrangements, although the stability of the resulting intermediates would be a critical factor.

The stability of the 2,2-difluoromorpholine ring is a key consideration in its synthetic applications. While the morpholine ring itself is robust, the influence of the difluoro substitution on its stability towards strong acids, bases, and redox reagents warrants further investigation.

Fluorine Atom Influence on Reactivity and Selectivity

The two fluorine atoms at the C2 position exert strong stereoelectronic effects that modulate the reactivity and selectivity of reactions involving the 2,2-difluoromorpholine core.

Electronic Effects:

Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) significantly lowers the electron density of the surrounding atoms. This effect makes the C2 carbon highly electrophilic and also influences the basicity of the nitrogen and oxygen atoms in the ring. The pKa of the morpholine nitrogen is expected to be lower in 2,2-difluoromorpholine compared to unsubstituted morpholine, making it a weaker base.

Stereochemical Influence:

The bulky fluorine atoms can provide steric hindrance, directing incoming reagents to attack from the less hindered face of the molecule. This can be particularly important in reactions involving the nitrogen atom or adjacent carbons.

These electronic and steric effects can be harnessed to achieve high levels of regio- and stereoselectivity in reactions involving the 2,2-difluoromorpholine scaffold.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of the 2,2-difluoromorpholine core towards nucleophiles and electrophiles is a direct consequence of the electronic properties imparted by the difluoro substitution.

Nucleophilic Reactivity:

The nitrogen atom of the morpholine ring retains a lone pair of electrons and can act as a nucleophile. However, its nucleophilicity is attenuated by the electron-withdrawing effect of the adjacent CF2 group. Reactions with electrophiles will likely require more forcing conditions compared to unsubstituted morpholines.

| Reaction Type | Reactivity of 2,2-Difluoromorpholine | Expected Products |

| N-Alkylation | Reduced reactivity | N-alkyl-2,2-difluoromorpholinium salts |

| N-Acylation | Reduced reactivity | N-acyl-2,2-difluoromorpholines |

| N-Arylation | Reduced reactivity | N-aryl-2,2-difluoromorpholines |

Electrophilic Reactivity:

The C2 carbon, being directly attached to two fluorine atoms, is highly electron-deficient and represents a potential site for nucleophilic attack. However, the strength of the C-F bond makes direct substitution of fluorine unlikely under normal conditions. The primary electrophilic character of the molecule will be at the C2 position, though reaction at this center would likely lead to ring opening rather than simple substitution.

Mechanistic Studies of Functional Group Interconversions

Mechanistic studies on functional group interconversions involving the 2,2-difluoromorpholine core are crucial for understanding its chemical behavior and for designing synthetic strategies.

Reactions at the Nitrogen Atom:

Functionalization of the nitrogen atom is a key transformation. The mechanism of N-alkylation, for instance, would proceed via a standard SN2 pathway, with the nucleophilic nitrogen attacking the electrophilic carbon of an alkyl halide. The reaction rate would be influenced by the steric bulk of the alkyl halide and the reduced nucleophilicity of the nitrogen.

Reactions at Other Ring Positions:

Functionalization at other positions of the ring (C3, C5, C6) would likely proceed through standard organic transformations, with the reactivity being influenced by the electronic effects of the difluoro group. For example, deprotonation of the C3 or C5 positions would be more difficult due to the inductive effect of the fluorine atoms, making reactions that require the formation of an adjacent carbanion less favorable.

Applications in Advanced Organic Synthesis Research

Utilization as a Versatile Synthetic Scaffold for Complex Molecular Architectures

The 2,2-difluoromorpholine (B2505799) moiety represents an intriguing scaffold for the synthesis of complex molecules, particularly in the realm of drug discovery. The introduction of a gem-difluoro group adjacent to the nitrogen atom is known to modulate basicity and lipophilicity, which are critical parameters for pharmacokinetic profiles. While the morpholine (B109124) ring itself is a privileged structure in medicinal chemistry, the difluorinated version offers a bioisosteric replacement for other functional groups, potentially leading to improved metabolic stability and binding affinity.

However, specific examples of complex molecular architectures built upon a 2,2-difluoromorpholine hydrochloride core are not documented in peer-reviewed literature. The synthetic utility would likely involve initial N-functionalization of the morpholine nitrogen, followed by further elaborations. The hydrochloride salt form ensures stability and ease of handling, and the free base can be readily generated for subsequent reactions.

Role in the Construction of Diverse Heterocyclic Systems

The construction of diverse heterocyclic systems often relies on the reactivity of functionalized building blocks. In principle, 2,2-difluoromorpholine could serve as a precursor to more complex, fused, or spirocyclic heterocyclic systems. Potential synthetic routes could involve reactions at the nitrogen atom, followed by intramolecular cyclizations or multi-component reactions.

Despite this potential, there are no specific published methods detailing the use of this compound for the construction of other diverse heterocyclic systems. Research on other fluorinated heterocycles suggests that the electron-withdrawing nature of the difluoromethyl group could influence the reactivity of the morpholine ring, potentially enabling unique transformations.

Strategies for Incorporating Difluoromethylene Moieties via this compound

Incorporating difluoromethylene (CF2) groups into organic molecules is a key strategy in modern medicinal chemistry. While various reagents exist for this purpose, the use of this compound as a direct source for transferring a difluoromethylene-containing fragment is not an established methodology.

Application in Metal-Catalyzed Coupling Reactions and Cascade Processes

Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. The secondary amine of 2,2-difluoromorpholine is a suitable nucleophile for palladium- or copper-catalyzed N-arylation or N-alkenylation reactions. This would allow for the synthesis of a wide range of N-substituted 2,2-difluoromorpholine derivatives.

While the general principle of N-arylation of fluoroalkylamines is established, specific studies detailing the optimization and scope of such reactions with this compound are absent from the literature. The electronic properties of the difluorinated ring may influence the reaction kinetics and catalyst selection compared to its non-fluorinated counterpart.

Cascade reactions involving this compound have not been reported. Such processes would likely involve an initial N-functionalization followed by a series of intramolecular reactions to rapidly build molecular complexity. The development of such cascade processes would be a novel and efficient way to leverage the unique properties of this fluorinated building block.

Table of Research Findings

Due to the lack of specific research data for this compound in the specified applications, a data table of research findings cannot be generated.

Synthesis of Derivatives and Analogues of 2,2 Difluoromorpholine Hydrochloride

Design Principles for Structural Modification and Diversification

The strategic modification of the 2,2-difluoromorpholine (B2505799) core is primarily driven by the goal of optimizing pharmacokinetic and pharmacodynamic properties. The gem-difluoro group at the C2 position is a key design element, serving as a bioisosteric replacement for a carbonyl group or as a means to block metabolic oxidation that can occur at the analogous position in non-fluorinated morpholines.

Key design principles for diversification include:

N-Substitution: The nitrogen atom of the morpholine (B109124) ring is a primary site for modification. Functionalization at this position with a wide array of substituents (alkyl, aryl, acyl, etc.) allows for the exploration of structure-activity relationships (SAR) and the introduction of pharmacophoric elements. For instance, the synthesis of N-substituted morpholine nucleoside derivatives has been achieved through a two-step process involving the oxidation of ribonucleosides to dialdehydes, followed by reductive amination with various alkylamines. nih.govresearchgate.net

C3-Substitution: Introducing substituents at the C3 position can significantly impact the molecule's biological activity and selectivity. This can be challenging due to steric hindrance, but catalytic methods are emerging to facilitate the synthesis of C3-substituted morpholines and morpholinones. researchgate.net

Bioisosteric Replacement: The entire 2,2-difluoromorpholine ring can be considered a bioisostere for other saturated heterocyclic systems. The gem-difluoro group, in particular, can mimic the electronic and steric properties of other functional groups, influencing protein-ligand interactions.

Methodologies for Functionalization of the Morpholine Ring System

The functionalization of the 2,2-difluoromorpholine ring can be approached through various synthetic strategies, targeting either the nitrogen or carbon atoms of the heterocyclic core.

N-Functionalization:

The secondary amine of 2,2-difluoromorpholine hydrochloride is readily amenable to a range of standard organic transformations:

Reductive Amination: Reaction with aldehydes or ketones under reducing conditions.

Acylation: Treatment with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides or other electrophiles.

Nucleophilic Aromatic Substitution: As demonstrated in the synthesis of 9-nitrobenzanthrone derivatives, heterocyclic secondary amines like morpholine can displace aryl bromides in the presence of a strong electron-withdrawing group. mdpi.com

C-Functionalization:

Introducing substituents onto the carbon framework of the 2,2-difluoromorpholine ring is a more complex synthetic challenge. General strategies for C-functionalization of morpholines that could be adapted include:

Catalytic approaches for C3-substitution: While specific examples for the 2,2-difluoro scaffold are not prevalent, general methods for the synthesis of C3-substituted morpholines have been developed. researchgate.net

Ring-closing reactions: Building the substituted ring from acyclic precursors allows for the incorporation of desired functionality at specific positions.

A novel three-component domino reaction has been utilized to synthesize C3-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines, showcasing a modern approach to constructing complex heterocyclic systems with substitution at a position analogous to the C3 of morpholine. researchgate.net

Preparation of Bioisosteric Analogues for Structural Exploration

Bioisosterism is a fundamental concept in drug design, where one functional group is replaced by another with similar steric and electronic properties to enhance a molecule's biological activity or pharmacokinetic profile. The gem-difluoro group in 2,2-difluoromorpholine is itself a bioisostere, often for a carbonyl group or a methylene (B1212753) group susceptible to metabolic oxidation.

The preparation of bioisosteric analogues of 2,2-difluoromorpholine can involve several strategies:

Heteroatom Substitution: Replacing the oxygen atom with other heteroatoms, such as sulfur (to form a thiomorpholine) or another nitrogen (to form a piperazine), can lead to analogues with altered polarity and hydrogen bonding capabilities.

Ring Size Variation: Expanding or contracting the ring to a seven-membered (homomorpholine) or five-membered (oxazolidine) system can probe the spatial requirements of the biological target.

Fluorinated Bioisosteres of Other Heterocycles: The principles learned from 2,2-difluoromorpholine can be applied to other heterocyclic systems. For example, gem-difluorinated saturated O-heterocycles are being explored as promising fragments for bioisosteric replacements in drug discovery. chemrxiv.orgresearchgate.netchemrxiv.org A comprehensive study on such systems has demonstrated the systematic effects of introducing a gem-CF2 group on the physicochemical properties of the parent heterocycle. chemrxiv.orgresearchgate.netchemrxiv.org

The following table summarizes the impact of gem-difluorination on the lipophilicity of various saturated O-heterocycles, which serves as a guide for designing bioisosteric replacements.

| Parent Heterocycle | gem-Difluorinated Analogue | Change in Lipophilicity (ΔlogP) |

| Tetrahydrofuran | 3,3-Difluorotetrahydrofuran | Increase |

| Tetrahydropyran | 4,4-Difluorotetrahydropyran | Increase |

| 1,3-Dioxolane | 2,2-Difluoro-1,3-dioxolane | Variable |

| 1,4-Dioxane | 2,2-Difluoro-1,4-dioxane | Variable |

Note: The exact change in logP is context-dependent and can be influenced by other substituents on the ring.

Stereoselective Synthesis Approaches for Chiral Derivatives

The introduction of chirality into the 2,2-difluoromorpholine scaffold can be critical for achieving selective interactions with biological targets. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to the formation of a single enantiomer or diastereomer.

Approaches to stereoselective synthesis of chiral 2,2-difluoromorpholine derivatives can be envisioned through several routes:

Chiral Pool Synthesis: Starting from readily available chiral precursors, such as amino acids or carbohydrates, can provide a straightforward entry into enantiomerically pure morpholine derivatives.

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful tool. For example, asymmetric hydrogenation of a prochiral precursor could establish a stereocenter that directs the formation of subsequent stereocenters.

Substrate-Controlled Diastereoselective Reactions: A pre-existing stereocenter in the molecule can direct the stereochemistry of a new stereocenter being formed. For instance, the reduction of a substituted pyrrole (B145914) has been shown to proceed with excellent diastereoselectivity, where an initial stereocenter directs the subsequent reduction of the aromatic ring. nih.gov While this is an example in a different heterocyclic system, the principle is applicable to the synthesis of substituted morpholines.

The following table outlines some general stereoselective methods that could be adapted for the synthesis of chiral 2,2-difluoromorpholine derivatives.

| Stereoselective Method | Description | Potential Application to 2,2-Difluoromorpholine |

| Asymmetric Hydrogenation | Use of a chiral catalyst to selectively add hydrogen across a double bond. | Reduction of a prochiral enamine precursor to a chiral morpholine. |

| Chiral Auxiliary-Mediated Synthesis | Covalent attachment of a chiral auxiliary to control the stereochemical outcome of a reaction. | Alkylation of a chiral morpholine derivative where the auxiliary directs the approach of the electrophile. |

| Organocatalysis | Use of small, chiral organic molecules to catalyze stereoselective transformations. | Enantioselective functionalization of the morpholine ring. |

The development of robust and versatile synthetic methods for the derivatization and stereoselective synthesis of 2,2-difluoromorpholine and its analogues will undoubtedly continue to be an area of significant interest, providing medicinal chemists with a powerful toolkit to create novel and effective therapeutic agents.

Spectroscopic Analysis Methodologies for Structural Elucidation and Purity Assessment of 2,2 Difluoromorpholine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for the unambiguous determination of molecular structure in solution. Through the analysis of different nuclei such as ¹H, ¹³C, and ¹⁹F, and the application of advanced two-dimensional (2D) techniques, a complete picture of the atomic connectivity and chemical environment within the 2,2-Difluoromorpholine (B2505799) hydrochloride molecule can be constructed.

Proton (¹H) NMR for Chemical Environment Analysis

Proton (¹H) NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 2,2-Difluoromorpholine hydrochloride, the ¹H NMR spectrum is expected to show distinct signals for the protons on the morpholine (B109124) ring. The chemical shifts (δ) of these protons are influenced by the electronegativity of the neighboring oxygen, nitrogen, and fluorine atoms.

The protons on the carbon adjacent to the oxygen atom (C6) would likely appear at a downfield chemical shift compared to those adjacent to the nitrogen (C5). Furthermore, the protons on the carbon adjacent to the difluorinated carbon (C3) will experience through-space coupling with the fluorine atoms, leading to more complex splitting patterns. The integration of the signals would confirm the number of protons in each unique environment.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.0 - 4.2 | m | 2H | H-6 |

| 3.6 - 3.8 | t | 2H | H-5 |

Note: This is a hypothetical representation. Actual chemical shifts and multiplicities can vary based on the solvent and experimental conditions.

Carbon (¹³C) NMR for Carbon Framework Elucidation

Carbon (¹³C) NMR spectroscopy is instrumental in defining the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is indicative of its chemical environment.

The carbon atom bonded to the two fluorine atoms (C2) is expected to exhibit a signal at a significantly downfield chemical shift due to the strong deshielding effect of the fluorine atoms. This signal will also show a characteristic splitting pattern (a triplet in a proton-decoupled spectrum) due to one-bond carbon-fluorine coupling (¹JCF). The carbons adjacent to the oxygen (C6) and nitrogen (C5 and C3) atoms will also have characteristic chemical shifts.

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Splitting (¹JCF) | Assignment |

|---|---|---|

| 115 - 125 | t | C-2 |

| 65 - 75 | C-6 | |

| 50 - 60 | C-5 |

Note: This is a hypothetical representation. Actual chemical shifts and coupling constants can vary.

Fluorine (¹⁹F) NMR for Fluorine Atom Characterization

Fluorine (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule. For this compound, the two fluorine atoms at the C2 position are chemically equivalent and are expected to give a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is a key identifier for the CF₂ group. This signal will be split into a triplet by the two adjacent protons on C3 (³JHF), providing further structural confirmation.

Advanced 2D NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR experiments are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the protons on C5 and C6, and between the protons on C3 and the NH proton (if not exchanged with a deuterated solvent).

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the morpholine ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, several key absorption bands would be expected.

The presence of the amine hydrochloride salt would be indicated by a broad absorption band in the region of 2400-2800 cm⁻¹ corresponding to the N-H stretching vibration. The C-O-C ether linkage would show a strong absorption band in the 1150-1085 cm⁻¹ region. The C-F bonds will exhibit strong, characteristic stretching vibrations, typically in the 1100-1000 cm⁻¹ range. The C-H stretching vibrations of the methylene (B1212753) groups on the ring would appear around 2850-2960 cm⁻¹.

Hypothetical IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2400-2800 | Broad, Strong | N-H stretch (amine salt) |

| 2850-2960 | Medium | C-H stretch (aliphatic) |

| 1150-1085 | Strong | C-O-C stretch (ether) |

Note: This is a hypothetical representation. Actual peak positions and intensities can vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would ideally show a molecular ion peak (M⁺) corresponding to the free base (2,2-Difluoromorpholine). The hydrochloride salt itself is typically not observed directly.

The fragmentation pattern would provide further structural evidence. Common fragmentation pathways for morpholine derivatives include the cleavage of the ring. The loss of fragments such as HF or CH₂O could also be observed, providing clues to the molecular structure. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, allowing for the confirmation of the elemental composition.

Hypothetical Mass Spectrometry Data for 2,2-Difluoromorpholine

| m/z | Possible Fragment |

|---|---|

| 123.05 | [M]⁺ (C₄H₇F₂NO) |

| 103.04 | [M - HF]⁺ |

Note: This is a hypothetical representation of the fragmentation of the free base.

X-ray Crystallography for Solid-State Structural Confirmation

For this compound, an X-ray diffraction analysis would yield a detailed model of its crystal structure. This would confirm the chair conformation typical of morpholine rings and reveal the precise positions of the fluorine atoms. Furthermore, it would elucidate the ionic interactions between the protonated morpholinium cation and the chloride anion, as well as any intermolecular hydrogen bonding that dictates the crystal packing.

While specific crystallographic data for this compound is not publicly available in the searched literature, a representative structure of a related compound, such as a morpholinium salt, can provide insight into the expected structural parameters. The analysis would produce a set of crystallographic data, including the crystal system, space group, and unit cell dimensions, which define the repeating unit of the crystal lattice.

Table 2: Representative Crystallographic Data for a Morpholinium Compound

Note: This table presents typical data that would be obtained from an X-ray crystallography experiment on a compound like this compound. The values are illustrative and based on known structures of similar heterocyclic salts.

| Parameter | Description | Example Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell along the x, y, and z axes. | a = 8.5, b = 10.2, c = 7.8 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 105.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 650.0 |

| Z | The number of formula units per unit cell. | 4 |

| Calculated Density (g/cm³) | The theoretical density of the crystal. | 1.35 |

| Key Bond Lengths | C-F, C-N, C-O bond distances. | C-F ≈ 1.35 Å, C-N ≈ 1.48 Å |

| Key Bond Angles | F-C-F, C-N-C angles. | F-C-F ≈ 109.5°, C-N-C ≈ 112° |

| Hydrogen Bonding | Describes the N-H···Cl⁻ interaction distance and angle. | N-H···Cl⁻ distance ≈ 3.1 Å |

Application of Chemometrics in Spectroscopic Data Analysis for Research Purposes

Chemometrics is the science of extracting chemically relevant information from data produced by analytical instruments using mathematical and statistical methods. frontiersin.org In the context of spectroscopic analysis, chemometrics is invaluable for handling large and complex datasets, such as those generated from multiple batches of a compound or from high-throughput screening. benthamdirect.com

For a compound like this compound, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), or Raman spectroscopy would produce complex spectra. While a single spectrum can confirm identity and structure, analyzing a collection of spectra can reveal subtle variations related to purity, polymorphism, or degradation. Chemometrics provides the tools to perform this analysis in an automated and objective manner.

A primary application is in exploratory data analysis. Principal Component Analysis (PCA) is a widely used unsupervised technique that reduces the dimensionality of large datasets. aiche.orgphmethods.net For instance, if multiple batches of this compound were analyzed by FTIR spectroscopy, PCA could be used to visualize the data. Each spectrum, consisting of hundreds of data points (absorbance at each wavenumber), can be represented as a single point on a 2D or 3D "scores plot." Batches with similar spectral profiles will cluster together, while outlier batches, potentially indicating impurities or a different crystalline form, will be clearly separated. frontiersin.org

Another application is in building predictive models. Supervised methods like Partial Least Squares (PLS) regression can be used to create a calibration model that correlates spectroscopic data with a specific property of interest, such as the concentration of a known impurity. By training the model with spectra from samples of known purity, it becomes possible to predict the purity of new, unknown samples of this compound quickly and non-destructively from their spectra alone.

Table 3: Application of Chemometric Methods in Spectroscopic Analysis

| Chemometric Method | Type | Purpose | Application for this compound |

| Principal Component Analysis (PCA) | Unsupervised | Data visualization, outlier detection, and identification of patterns and trends in large datasets. researchgate.net | Grouping different manufacturing batches based on their FTIR or NMR spectra to ensure consistency. Identifying anomalous batches that may have impurities or physical variations. |

| Partial Least Squares (PLS) Regression | Supervised | Quantitative analysis. Building a calibration model to predict a property (e.g., concentration, purity) from spectroscopic data. phmethods.net | Developing a rapid method to quantify the purity of this compound using NIR spectroscopy, correlating spectral features to purity levels determined by a primary method like HPLC. |

| Soft Independent Modeling of Class Analogies (SIMCA) | Supervised | Classification. Building a model for each class of samples to verify the identity or authenticity of new samples. | Creating a spectral "fingerprint" model for authentic this compound. New batches can be tested to confirm they belong to the "authentic" class. |

Theoretical and Computational Investigations of 2,2 Difluoromorpholine Hydrochloride

Quantum-Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of novel chemical entities like 2,2-difluoromorpholine (B2505799) hydrochloride. semanticscholar.org These calculations provide insights into the distribution of electrons within the molecule, the energies of its molecular orbitals, and various reactivity descriptors.

The presence of two highly electronegative fluorine atoms at the C2 position significantly influences the electronic environment of the morpholine (B109124) ring. These fluorine atoms create a strong electron-withdrawing effect, which can be quantified through calculations of atomic charges and molecular electrostatic potential (MEP) maps. The MEP would likely show a region of high positive potential around the ammonium (B1175870) proton and regions of negative potential localized near the fluorine and oxygen atoms, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For 2,2-difluoromorpholine hydrochloride, the HOMO is expected to be localized on the more electron-rich regions, while the LUMO would be associated with the electron-deficient areas. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability. nih.gov Global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. nih.gov

Table 1: Representative Calculated Electronic Properties of a gem-Difluoro N-Heterocycle (Analogous System)

| Parameter | Calculated Value |

|---|---|

| HOMO Energy (eV) | -7.5 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 8.7 |

| Mulliken Charge on N | -0.85 |

| Mulliken Charge on C2 | +0.60 |

| Mulliken Charge on F (average) | -0.45 |

Note: The data presented are hypothetical and representative of what would be expected for a gem-difluoro N-heterocycle based on computational studies of similar molecules.

Conformational Analysis and Energetics of the Morpholine Ring

The six-membered morpholine ring typically adopts a chair conformation to minimize steric strain. researchgate.netnih.govacs.orgacs.org However, the introduction of bulky or electronegative substituents can influence the conformational landscape. In the case of this compound, the gem-difluoro group at the C2 position is expected to have a significant impact on the ring's puckering and the relative stability of different conformers.

Computational methods, such as ab initio and DFT calculations, are employed to perform a detailed conformational analysis. These methods can accurately predict the geometries and relative energies of various possible conformations, including chair, boat, and twist-boat forms. For the chair conformation of this compound, the orientation of the substituents on the nitrogen atom (the proton) and the fluorine atoms (axial vs. equatorial) are of key interest.

Studies on analogous compounds, such as 2,2-difluoroethylamine (B1345623) hydrochloride, have shown a strong preference for a gauche conformation where the positively charged nitrogen is in close proximity to the electronegative fluorine atoms. chemrxiv.org This preference is attributed to a combination of electrostatic attraction and hyperconjugative interactions. chemrxiv.org In this compound, a similar "double gauche effect" is anticipated, where the protonated nitrogen favors a conformation that brings it into a gauche relationship with both fluorine atoms.

The relative energies of the different conformers can be calculated to determine their populations at equilibrium. These calculations can be performed in the gas phase and in solution, using implicit solvent models, to understand how the solvent environment affects conformational preferences.

Table 2: Calculated Relative Energies of Morpholine and a Hypothetical this compound Conformer

| Compound | Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Morpholine | Equatorial-Chair | 0.00 | >99 |

| Morpholine | Axial-Chair | 2.70 | <1 |

| 2,2-Difluoromorpholine HCl (Hypothetical) | gauche-gauche-Chair | 0.00 | 95 |

| 2,2-Difluoromorpholine HCl (Hypothetical) | anti-gauche-Chair | 1.50 | 5 |

Note: The data for this compound are hypothetical and based on the principles observed in analogous fluorinated N-heterocycles. chemrxiv.org

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum-chemical calculations provide valuable information about static molecular properties, Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of this compound in a more realistic, solvated environment. mdpi.com MD simulations model the movement of atoms over time, providing insights into the molecule's flexibility, conformational transitions, and interactions with solvent molecules.

To perform an MD simulation, a force field is required. A force field is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. For a novel molecule like this compound, a custom force field may need to be developed and validated against quantum-chemical calculations or experimental data. researchgate.net

An MD simulation of this compound in an aqueous solution would reveal how the molecule interacts with water molecules. The protonated nitrogen and the oxygen atom of the morpholine ring are expected to act as hydrogen bond donors and acceptors, respectively. The fluorine atoms can also participate in weaker interactions. The simulation would provide information on the structure and dynamics of the solvation shell around the molecule.

Furthermore, MD simulations can be used to explore the conformational landscape of the molecule in solution. By tracking the dihedral angles of the morpholine ring over the course of the simulation, one can identify the preferred conformations and the energy barriers between them. This information is crucial for understanding the molecule's behavior in a biological context.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions, including the synthesis of this compound. By modeling the reaction pathways, it is possible to identify the transition states, calculate activation energies, and predict the feasibility of a particular synthetic route.

The synthesis of fluorinated N-heterocycles can be challenging, and computational modeling can guide the development of efficient synthetic strategies. cam.ac.uk For instance, if the synthesis involves the fluorination of a morpholine precursor, computational methods can be used to compare the reactivity of different fluorinating agents and to identify the most likely site of fluorination.

The key to modeling a reaction pathway is the identification of the transition state (TS), which is a first-order saddle point on the potential energy surface. Various algorithms are available to locate and verify transition states. Once the TS is found, its energy can be calculated, which, when compared to the energy of the reactants, gives the activation energy of the reaction. A lower activation energy indicates a faster reaction.

By mapping out the entire reaction coordinate, from reactants to products via the transition state, a detailed understanding of the reaction mechanism can be obtained. This includes the identification of any intermediates and the determination of the rate-limiting step.

In Silico Design Principles for Novel Analogues and Synthetic Strategies

The insights gained from the theoretical and computational investigations of this compound can be leveraged for the in silico design of novel analogues with desired properties. chemrxiv.orgenamine.netnih.gov This is a cornerstone of modern drug discovery and materials science.

One powerful in silico design technique is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govresearchgate.netmdpi.comrsc.orgnih.gov If a set of 2,2-difluoromorpholine analogues with known biological activities is available, a QSAR model can be built to correlate the structural or electronic properties of the molecules with their activity. This model can then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis.

Pharmacophore modeling is another valuable tool in drug design. acs.orgresearchgate.netconsensus.appnih.govnih.gov A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. By identifying the key pharmacophoric features of this compound, it is possible to design new molecules that retain these features while having improved properties, such as enhanced potency or better pharmacokinetic profiles.

Computational studies can also guide the development of new synthetic strategies. By modeling different reaction pathways and predicting their outcomes, chemists can identify the most promising routes for the synthesis of novel 2,2-difluoromorpholine analogues. This can save significant time and resources in the laboratory.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape and Key Achievements

The current research landscape for 2,2-Difluoromorpholine (B2505799) hydrochloride is primarily centered on its utility as a synthetic intermediate in the creation of novel, biologically active compounds. Key achievements lie in the successful incorporation of this moiety into various molecular scaffolds, leading to the discovery of potent and selective inhibitors for therapeutic targets. For example, derivatives containing fluorinated morpholine (B109124) rings have been explored as potential mTOR inhibitors for cancer therapy, demonstrating the value of this structural motif in enhancing potency and selectivity. mdpi.com The established importance of fluorine in approved drugs underscores the continued relevance of fluorinated building blocks like 2,2-Difluoromorpholine hydrochloride. mdpi.com

Identification of Emerging Research Avenues and Unexplored Potentials

Emerging research avenues are likely to focus on expanding the application of the 2,2-difluoromorpholine scaffold beyond its current uses. There is significant unexplored potential in applying this building block to a wider range of therapeutic areas, including neurodegenerative diseases and infectious agents, where the metabolic stability and unique stereoelectronic properties imparted by the gem-difluoro group could be highly beneficial. Furthermore, its use in the development of agrochemicals and materials science remains an area with considerable room for exploration. The development of ¹⁸F-labeled versions of 2,2-difluoromorpholine derivatives for use as tracers in Positron Emission Tomography (PET) imaging represents another promising frontier, offering powerful tools for diagnostics and drug development research. mdpi.com

Potential for Further Methodological Development in Synthesis and Advanced Analytical Techniques

There is potential for further methodological development in the synthesis of this compound and its derivatives. Innovations in fluorination chemistry, such as the development of more efficient, selective, and sustainable fluorinating agents and catalytic methods, could streamline its production. numberanalytics.com Advances in flow chemistry could also offer safer and more scalable synthetic routes. In terms of analytical techniques, the development of more sophisticated NMR and mass spectrometry methods will be crucial for the unambiguous characterization of complex molecules derived from this building block. nih.gov Advanced computational studies, including molecular dynamics simulations, will continue to play a vital role in predicting the impact of the 2,2-difluoromorpholine moiety on molecular conformation and protein-ligand interactions, thereby guiding rational drug design. mdpi.com

Q & A

Advanced Question

- Lipophilicity optimization : Introduce alkyl chains without compromising solubility.

- Prodrug design : Mask polar groups (e.g., esters) for improved membrane permeability.

- Co-crystallization : Enhance stability using counterions (e.g., succinate).

In vivo pharmacokinetic studies in rodent models are critical for validation .

What are the unresolved challenges in reaction mechanisms involving fluorine atoms in this compound?

Advanced Question

Key unknowns include:

- Fluorine’s role in transition states : Kinetic isotope effects (KIEs) could clarify this.

- Radical-mediated pathways : ESR spectroscopy may detect transient intermediates.

- Solvent effects : Polar aprotic solvents (e.g., DMF) vs. ethers in SNAr reactions.

Collaborative studies combining experimental and theoretical approaches are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.